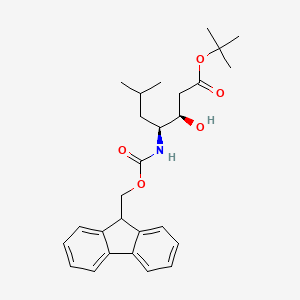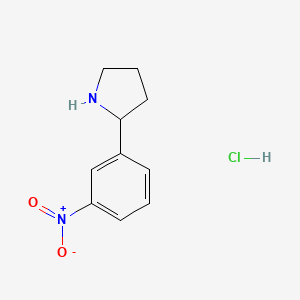
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
説明
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C15H17BrN2O and its molecular weight is 321.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermochemical properties: Complexes of bivalent metal bromides with 4-(dimethylamino)pyridine are characterized by melting point measurements, TG/DTG and DSC curves, IR and electronic spectroscopy, and thermochemical parameters determination (Dunstan & Khan, 2013).
Spectroscopic studies: The binding-induced fluorescence of serotonin transporter ligands related to 4-(dimethylamino)pyridine has been investigated, revealing their sensitivity to chemical microenvironments and changes in viscosity or rotational freedom (Wilson et al., 2014).
Asymmetric catalysis: Enantiomerically pure 4-(dimethylamino)pyridines have been synthesized through chemoenzymatic routes, showing potential applications as enantioselective nucleophilic catalysts in stereoselective construction of quaternary centers (Busto et al., 2006).
Surface adhesion studies: 4-(dimethylamino)pyridine has been used to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces, as monitored by in situ surface plasmon resonance spectroscopy (Gandubert & Lennox, 2006).
Synthetic chemistry: The compound has been involved in reactions leading to the creation of pyridinium ylides and indolizines, demonstrating its utility in organic synthesis (Sarkunam & Nallu, 2005).
Fluorescence and absorption studies: Research has explored the fluorescence and absorption properties of derivatives of 4-(dimethylamino)pyridine, contributing to the understanding of electronic transitions and spectroscopic characteristics (Yelenich et al., 2016).
Catalytic applications: 4-(dimethylamino)pyridine derivatives have been employed as catalysts in various chemical reactions, such as iodolactonisation of unsaturated carboxylic acids and selective oxidation of methyl aromatics (Meng et al., 2015; Zhang et al., 2012).
特性
IUPAC Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O.BrH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZSDSVOGCYOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944453.png)
![6-(4-tert-Butoxycarbonyl-piperazin-1-yl)-2'-fluoro-[2,4']-bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B7944458.png)
![Ditert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B7944462.png)
![4-[5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]tetrazol-1-yl]benzoic acid](/img/structure/B7944472.png)

![2-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]propanedinitrile](/img/structure/B7944478.png)

![(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid](/img/structure/B7944484.png)
![tert-butyl N-[3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate](/img/structure/B7944491.png)
![Tert-butyl [3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B7944498.png)
![3-[3-(azetidin-3-yl)-6-oxo-2,5-dihydro-1H-1,2,4-triazin-5-yl]propanoic acid;hydrochloride](/img/structure/B7944502.png)

